

Whitepaper: A Technical Guide to 3-(Diethylcarbamoyl)-2-fluorophenylboronic Acid

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Compound of Interest

Compound Name: 3-(Diethylcarbamoyl)-2-fluorophenylboronic acid

Cat. No.: B1421279

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Abstract: This technical guide provides a comprehensive overview of **3-(Diethylcarbamoyl)-2-fluorophenylboronic acid** (CAS No. 1072946-28-1), a sophisticated chemical building block essential for modern organic synthesis. We will delve into its core molecular structure, physicochemical properties, and its pivotal role in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for its application, particularly within pharmaceutical and materials science contexts.

Introduction: A Key Reagent in Modern Synthesis Chemical Identity

3-(Diethylcarbamoyl)-2-fluorophenylboronic acid is a trifunctional aromatic compound featuring a boronic acid group, a fluorine atom, and a diethylcarbamoyl moiety.^[1] This specific arrangement of functional groups makes it a highly valuable and versatile reagent in synthetic chemistry. Its unique electronic and steric properties are leveraged to construct complex molecular architectures, particularly biaryl structures, which are prevalent in many active pharmaceutical ingredients (APIs).^[2]

- CAS Number: 1072946-28-1^{[1][2][3]}
- Molecular Formula: C₁₁H₁₅BFNO₃^{[1][2][3]}
- Molecular Weight: 239.05 g/mol ^{[1][2][3]}

The Significance of Fluorinated Arylboronic Acids

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The fluorine atom on the phenyl ring of this molecule can significantly enhance metabolic stability, improve binding affinity to biological targets, and modulate the lipophilicity of the final compound.^[2] Boronic acids, as a class, are celebrated for their versatile reactivity, stability, and relatively low toxicity, making them indispensable partners in carbon-carbon bond-forming reactions.^[4] The Suzuki-Miyaura reaction, a Nobel Prize-winning methodology, heavily relies on organoboronic acids to create biaryl linkages, a common motif in drug design.^{[4][5]}

Molecular Structure and Physicochemical Properties

Detailed Structural Analysis

The molecular structure of **3-(Diethylcarbamoyl)-2-fluorophenylboronic acid** is defined by a benzene ring substituted at positions 1, 2, and 3.

- Position 1 (Boronic Acid): The $-\text{B}(\text{OH})_2$ group is the reactive handle for cross-coupling reactions.
- Position 2 (Fluorine): The ortho-fluorine atom exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the boronic acid and the properties of the resulting coupled product.
- Position 3 (Diethylcarbamoyl): The $-\text{C}(\text{=O})\text{N}(\text{CH}_2\text{CH}_3)_2$ group provides a site for hydrogen bonding and can be used to modulate solubility and pharmacokinetic properties.

The spatial arrangement of these groups, particularly the proximity of the fluorine and carbamoyl groups to the boronic acid, can influence the compound's conformational preferences and its reactivity profile in catalytic cycles.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of this reagent. Note that some values are predicted based on computational models.

Property	Value	Source
CAS Number	1072946-28-1	[1] [2] [3]
Molecular Formula	C ₁₁ H ₁₅ BFNO ₃	[1] [2] [3]
Molecular Weight	239.05 g/mol	[1] [2] [3]
Typical Purity	≥98%	
Predicted Boiling Point	444.1 ± 55.0 °C	[2]
Predicted Density	1.21 ± 0.1 g/cm ³	[2]
Physical State	Solid	[6]

Spectroscopic data such as ¹H NMR, ¹³C NMR, and IR are typically provided by the supplier on the certificate of analysis but are not broadly published. These analyses are crucial for confirming the identity and purity of the material before use.

Synthesis and Handling

General Synthetic Strategy

While specific proprietary synthesis routes may vary, arylboronic acids like this one are commonly prepared via a boronation reaction of an organometallic intermediate. A plausible general route involves:

- Halogenation: Starting with a suitable aniline precursor, a Sandmeyer-type reaction could be used to install a bromine or iodine atom at the desired position, followed by the introduction of the diethylcarbamoyl group.
- Metal-Halogen Exchange: The resulting aryl halide is treated with a strong organolithium base (e.g., n-butyllithium) at low temperatures (-78 °C) to generate an aryllithium species.
- Borylation: The highly reactive aryllithium is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form a boronate ester intermediate.
- Hydrolysis: Finally, an acidic workup hydrolyzes the boronate ester to yield the desired **3-(Diethylcarbamoyl)-2-fluorophenylboronic acid**.

Causality: The choice of an organolithium route is driven by its efficiency in forming the carbon-boron bond. The low temperature is critical to prevent side reactions and decomposition of the unstable aryllithium intermediate.

Handling and Storage Protocols

Boronic acids can be susceptible to degradation, particularly protodeboronation (loss of the boronic acid group) in the presence of moisture and heat, or trimerization to form boroxines.

- Storage: The compound should be stored at room temperature in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture. [2]
- Handling: Use in a well-ventilated area or fume hood. Standard personal protective equipment (gloves, safety glasses) should be worn. The compound is stable under standard handling conditions.[2]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application for this reagent is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, used to form a C-C bond between the boronic acid's phenyl ring and another aromatic or vinylic group.[2]

Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst:

- Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an aryl or vinyl halide (R^1-X).
- Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group (R^2) to the palladium center, displacing the halide.

- Reductive Elimination: The two organic groups (R^1 and R^2) on the palladium center couple and are eliminated as the final product (R^1-R^2), regenerating the $Pd(0)$ catalyst.

Detailed Experimental Protocol

This protocol describes a representative Suzuki-Miyaura coupling between **3-(Diethylcarbamoyl)-2-fluorophenylboronic acid** and a generic aryl bromide (e.g., 4-bromoanisole).

Reagents:

- **3-(Diethylcarbamoyl)-2-fluorophenylboronic acid** (1.0 eq)
- Aryl Bromide (e.g., 4-bromoanisole) (1.2 eq)
- Palladium Catalyst (e.g., $Pd(dppf)Cl_2$) (2-5 mol%)
- Base (e.g., K_3PO_4 or Na_2CO_3) (3.0 eq)
- Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

Procedure:

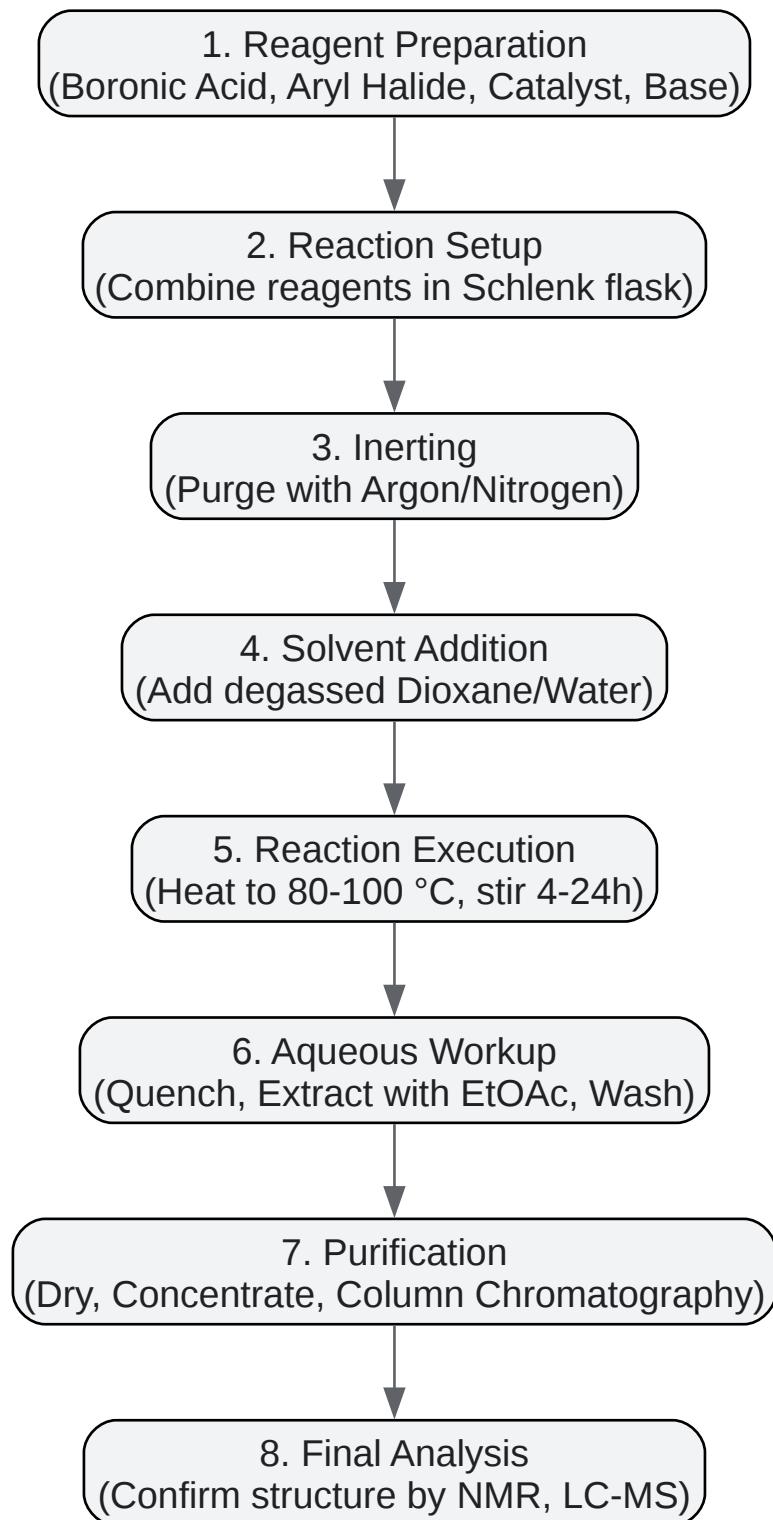
- Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add **3-(Diethylcarbamoyl)-2-fluorophenylboronic acid**, the aryl bromide, the palladium catalyst, and the base.
- Inerting: Seal the flask with a septum, and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This step is critical as the $Pd(0)$ catalyst is oxygen-sensitive.
- Solvent Addition: Add the degassed solvent mixture (dioxane and water) via syringe. Degassing the solvent (e.g., by sparging with argon) further protects the catalyst.
- Reaction: Heat the reaction mixture to the target temperature (typically 80-100 °C) and stir vigorously for the required time (typically 4-24 hours).
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

- Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and salts.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.

Experimental Rationale and Self-Validation

- Catalyst Choice: $\text{Pd}(\text{dppf})\text{Cl}_2$ is often chosen for its high stability and efficiency in coupling a wide range of substrates.^[7] The bulky dppf ligand facilitates the reductive elimination step.
- Base Function: The base is essential for the transmetalation step. It reacts with the boronic acid to form a more reactive "ate" complex $[\text{R}-\text{B}(\text{OH})_3]^-$, which accelerates the transfer of the aryl group to the palladium center.
- Solvent System: A mixture of an organic solvent (like dioxane) and water is common. Dioxane solubilizes the organic reagents, while water helps dissolve the inorganic base, creating an efficient biphasic system.^[7]
- Self-Validation: The success of the protocol is validated at each stage. Reaction completion is confirmed by LC-MS, which will show the disappearance of the limiting reagent and the appearance of a new peak with the expected mass of the product. The purity of the final compound is confirmed by ^1H NMR and ^{13}C NMR spectroscopy.

Experimental Workflow Diagram



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Caption: Suzuki-Miyaura Cross-Coupling Experimental Workflow.

Role in Drug Discovery and Materials Science

A Scaffold for Bioactive Molecules

The biaryl structures synthesized using **3-(Diethylcarbamoyl)-2-fluorophenylboronic acid** serve as privileged scaffolds in drug discovery. The resulting molecules can be designed to fit into the active sites of enzymes or to interact with protein receptors. The specific functional groups of this reagent play distinct roles:

- The biaryl core provides a rigid framework for orienting other functional groups.
- The ortho-fluorine can form specific interactions (e.g., with backbone amides) and improves metabolic resistance to oxidative degradation.
- The diethylcarbamoyl group acts as a versatile hydrogen bond acceptor and can be modified to fine-tune the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

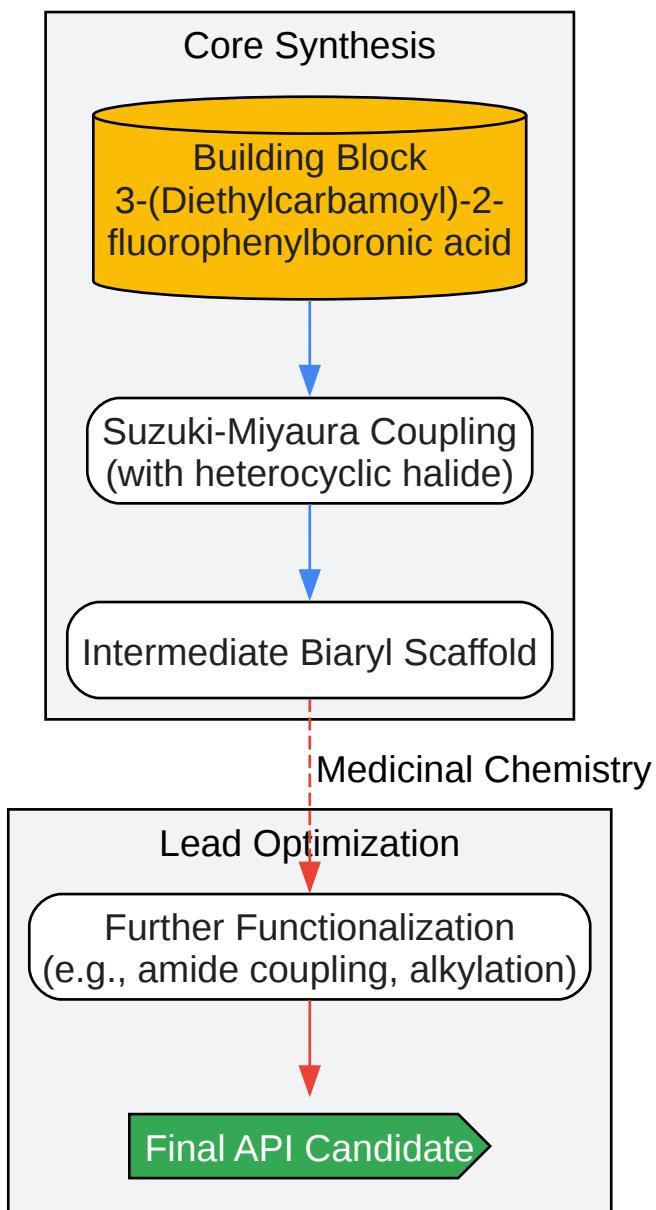
Phenylboronic acid-based materials are also being explored for their ability to target sialic acid, which is often overexpressed on cancer cells, opening avenues for targeted drug delivery and fluorescence imaging.[8]

Application in Advanced Materials

Beyond pharmaceuticals, fluorinated biaryl compounds are of interest in materials science.[9] They are used as building blocks for creating novel liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials where fine-tuning of electronic properties is critical.[9] The fluorine atom significantly influences the electronic characteristics of the final material.[9]

Logical Pathway from Building Block to API

The following diagram illustrates the logical progression from this specific building block to a potential drug candidate.

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Caption: Role of the boronic acid in a drug discovery pipeline.

Conclusion and Future Outlook

3-(Diethylcarbamoyl)-2-fluorophenylboronic acid stands out as a highly engineered and enabling chemical tool. Its trifunctional nature provides chemists with precise control over the synthesis of complex molecular targets. The continued demand for novel therapeutics and advanced materials with tailored properties ensures that this reagent, and others like it, will

remain at the forefront of chemical innovation. Its utility in the robust and scalable Suzuki-Miyaura reaction makes it a commercially significant and scientifically indispensable building block for researchers pushing the boundaries of science.

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